molecular formula C19H17F3N6OS B4630024 5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4630024
M. Wt: 434.4 g/mol
InChI Key: APYYDPLLAMIWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core, a trifluoromethyl group, and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the trifluoromethyl group and other substituents. Common reagents used in these reactions include various halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases due to its unique structure and properties.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(1-METHYL-1H-PYRAZOL-5-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-6-YL]-3-(PYRIDIN-4-YLMETHYL)UREA: This compound shares a similar pyrazole and pyrimidine core but has different substituents.

    3-METHYL-4-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-1-PHENYL-1H-PYRAZOL-5: Another compound with a pyrazole core, but with different functional groups.

Uniqueness

5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its combination of a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and other specific substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-(5-ethylthiophen-2-yl)-N-[(2-methylpyrazol-3-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N6OS/c1-3-12-4-5-15(30-12)14-8-16(19(20,21)22)28-17(26-14)13(10-25-28)18(29)23-9-11-6-7-24-27(11)2/h4-8,10H,3,9H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYYDPLLAMIWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC4=CC=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 3
5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
5-(5-ETHYL-2-THIENYL)-N~3~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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